molecular formula C21H27ClN2 B12360760 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride

Katalognummer: B12360760
Molekulargewicht: 342.9 g/mol
InChI-Schlüssel: DJNXSHDSRQCTOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) typically involves the reaction of 2,4,6-trimethylaniline with glyoxal to form an intermediate, which is then cyclized to produce the imidazolium ring. The final step involves the addition of hydrochloric acid to form the chloride salt . Industrial production methods often use similar synthetic routes but may involve optimization for higher yields and purity.

Analyse Chemischer Reaktionen

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) primarily involves its role as a ligand in metal complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.

Vergleich Mit ähnlichen Verbindungen

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is unique due to its bulky mesityl groups, which provide steric protection and enhance the stability of its metal complexes. Similar compounds include:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
  • 1,3-Diisopropylimidazolium tetrafluoroborate

These compounds share similar structural features but differ in their steric and electronic properties, which can influence their reactivity and applications.

Eigenschaften

Molekularformel

C21H27ClN2

Molekulargewicht

342.9 g/mol

IUPAC-Name

1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C21H26N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H

InChI-Schlüssel

DJNXSHDSRQCTOM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.